molecular formula C12H11NS3 B289757 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine

2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine

Cat. No. B289757
M. Wt: 265.4 g/mol
InChI Key: JFDTWBQQAYZGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with transition metal ions, which can be used in catalysis and other applications.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine is not fully understood. However, studies have suggested that the compound may interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine can have various biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. Additionally, studies have suggested that the compound may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine in lab experiments is its stability and ease of handling. The compound is relatively stable under normal laboratory conditions and can be easily synthesized and purified. However, one limitation is that the compound may interact with other molecules in the experimental system, leading to potential confounding effects.

Future Directions

There are several future directions for research on 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine. One potential area of interest is its use in catalysis and other applications in coordination chemistry. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in preventing and treating diseases such as cancer and inflammation. Finally, research is needed to explore the potential toxic effects of the compound and its safety for use in various applications.

Synthesis Methods

The synthesis of 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine involves the reaction of 2-chloro-4,5-dimethylpyridine with sodium 1,2-dithiolate in the presence of a suitable solvent. The reaction yields the desired product, which can be purified through recrystallization or column chromatography.

properties

Molecular Formula

C12H11NS3

Molecular Weight

265.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-trien-3-yl)pyridine

InChI

InChI=1S/C12H11NS3/c1-8-9(2)14-16-12(8)7-11(15-16)10-5-3-4-6-13-10/h3-7H,1-2H3

InChI Key

JFDTWBQQAYZGGM-UHFFFAOYSA-N

SMILES

CC1=C(SS2=C1C=C(S2)C3=CC=CC=N3)C

Canonical SMILES

CC1=C(SS2=C1C=C(S2)C3=CC=CC=N3)C

Origin of Product

United States

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